molecular formula C18H21NOS B4973319 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide

4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide

Cat. No. B4973319
M. Wt: 299.4 g/mol
InChI Key: QNEQOIDUZNHZFN-UHFFFAOYSA-N
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Description

4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide, also known as MPWB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPWB is a benzamide derivative that belongs to the class of N-substituted benzamides. It has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways that are involved in inflammation and cancer cell growth. 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to have low toxicity in vitro. However, one limitation of using 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide in laboratory experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for research on 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease. 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has been shown to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases. Additionally, more research is needed to determine the optimal dosage and administration of 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide for therapeutic use. Finally, more research is needed to understand the mechanisms underlying its anti-inflammatory and anti-cancer effects.

Synthesis Methods

The synthesis of 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide involves the reaction of 4-methylthiobenzyl chloride with propylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with benzoyl chloride to yield 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide. The synthesis of 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide is a relatively straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. 4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-[(4-methylphenyl)sulfanylmethyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-3-12-19-18(20)16-8-6-15(7-9-16)13-21-17-10-4-14(2)5-11-17/h4-11H,3,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEQOIDUZNHZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-methylphenyl)sulfanyl]methyl}-N-propylbenzamide

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